molecular formula C11H8F2N2O3 B8362002 Ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8362002
M. Wt: 254.19 g/mol
InChI Key: GLPZMXFBKJTPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8F2N2O3 and its molecular weight is 254.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8F2N2O3

Molecular Weight

254.19 g/mol

IUPAC Name

ethyl 3-(2,4-difluorophenyl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C11H8F2N2O3/c1-2-17-11(16)10-14-9(15-18-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3

InChI Key

GLPZMXFBKJTPSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-N′-hydroxybenzimidamide 5.2 (3.52 g, 33% purity, max. 7.2 mmol) and pyridine (2.32 mL, 28.7 mmol) in anhydrous CH2Cl2 under N2 was added ethyl chlorooxoacetate (1.27 g, 9.32 mmol) dropwise over 5 min at RT. The mixture was stirred under reflux. After 1 h30, the rxn mixt. was concentrated and purified on silica gel using CH2Cl2, furnishing 1.414 g of title product 5a as colorless oil. Yield: 1.414 g (78%). LCMS: P=94%, rt=4.21 nm, m/z=255, 277 (M+Na).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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